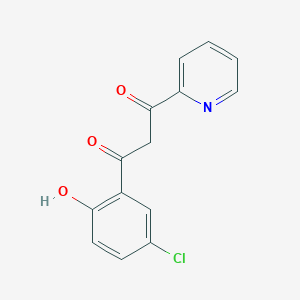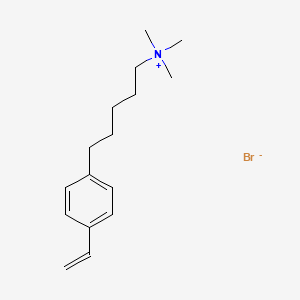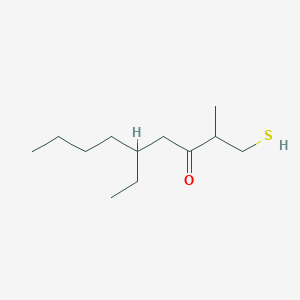
1-(5-Chloro-2-hydroxyphenyl)-3-(pyridin-2-yl)propane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Chloro-2-hydroxyphenyl)-3-(pyridin-2-yl)propane-1,3-dione is a synthetic organic compound that belongs to the class of diketones. This compound is characterized by the presence of a chloro-substituted phenyl ring, a hydroxyl group, and a pyridinyl moiety. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-hydroxyphenyl)-3-(pyridin-2-yl)propane-1,3-dione typically involves multi-step organic reactions. One common approach is the Claisen condensation reaction between a chloro-substituted benzaldehyde and a pyridine derivative. The reaction conditions often include the use of a strong base such as sodium ethoxide in an ethanol solvent, followed by acidification to yield the desired diketone.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent quality control measures to ensure consistency in the final product.
化学反応の分析
Types of Reactions
1-(5-Chloro-2-hydroxyphenyl)-3-(pyridin-2-yl)propane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The diketone moiety can be reduced to form diols.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or primary amines in the presence of a base.
Major Products
Oxidation: Formation of 1-(5-Chloro-2-oxophenyl)-3-(pyridin-2-yl)propane-1,3-dione.
Reduction: Formation of 1-(5-Chloro-2-hydroxyphenyl)-3-(pyridin-2-yl)propane-1,3-diol.
Substitution: Formation of 1-(5-Amino-2-hydroxyphenyl)-3-(pyridin-2-yl)propane-1,3-dione.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 1-(5-Chloro-2-hydroxyphenyl)-3-(pyridin-2-yl)propane-1,3-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and hydroxyl groups can influence its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 1-(5-Bromo-2-hydroxyphenyl)-3-(pyridin-2-yl)propane-1,3-dione
- 1-(5-Methyl-2-hydroxyphenyl)-3-(pyridin-2-yl)propane-1,3-dione
- 1-(5-Nitro-2-hydroxyphenyl)-3-(pyridin-2-yl)propane-1,3-dione
Uniqueness
1-(5-Chloro-2-hydroxyphenyl)-3-(pyridin-2-yl)propane-1,3-dione is unique due to the presence of the chloro substituent, which can significantly affect its chemical reactivity and biological activity compared to its analogs.
特性
CAS番号 |
184476-65-1 |
|---|---|
分子式 |
C14H10ClNO3 |
分子量 |
275.68 g/mol |
IUPAC名 |
1-(5-chloro-2-hydroxyphenyl)-3-pyridin-2-ylpropane-1,3-dione |
InChI |
InChI=1S/C14H10ClNO3/c15-9-4-5-12(17)10(7-9)13(18)8-14(19)11-3-1-2-6-16-11/h1-7,17H,8H2 |
InChIキー |
ROJMXZONBYIPES-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C(=O)CC(=O)C2=C(C=CC(=C2)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhexan-1-ol](/img/structure/B12577349.png)

![7-(4-Methylpent-4-en-1-ylidene)-2,3-dioxabicyclo[2.2.1]heptane](/img/structure/B12577356.png)

![2H-Indol-2-one, 1,3-dihydro-3-[(3-hydroxy-4-methoxyphenyl)methylene]-](/img/structure/B12577363.png)
![N-{4-Nitro-2,5-bis[(4-sulfanylphenyl)ethynyl]phenyl}acetamide](/img/structure/B12577389.png)
![6-Propyl-3-[4-(4-propylphenyl)cyclohexyl]cyclohex-2-en-1-one](/img/structure/B12577397.png)
![3-(3-Phenoxyphenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12577404.png)
![4-[4,5-Bis(4-nitrophenyl)-1,3-dihydro-2H-imidazol-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12577412.png)



![6-[4-Chloro-5-(difluoromethyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B12577447.png)
